

# Commercial suppliers of high-purity Trimethylsilyl methacrylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trimethylsilyl methacrylate*

Cat. No.: *B080128*

[Get Quote](#)

An In-depth Technical Guide to Commercial Suppliers of High-Purity **Trimethylsilyl Methacrylate** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of high-purity **Trimethylsilyl methacrylate** (TMSMA), a versatile monomer used in the synthesis of various polymers with applications in biomedical materials and drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, product specifications, and experimental protocols for quality control.

## Commercial Suppliers and Product Specifications

High-purity **Trimethylsilyl methacrylate** is available from several chemical suppliers. The quality and specifications of the product can vary between suppliers, and it is crucial to select a grade that is appropriate for the intended application. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier                      | Product Number | Purity      | Inhibitor           | Formulation                                                                            |
|-------------------------------|----------------|-------------|---------------------|----------------------------------------------------------------------------------------|
| Sigma-Aldrich                 | 347493         | 98%         | 500 ppm BHT         | Liquid <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Tokyo Chemical Industry (TCI) | T3293          | >98.0% (GC) | Stabilized with BHT | Colorless to Almost colorless clear liquid <a href="#">[5]</a>                         |
| Santa Cruz Biotechnology      | sc-254924      | -           | -                   | Liquid <a href="#">[6]</a>                                                             |

Note: Purity and inhibitor information for all suppliers may require consulting the certificate of analysis for a specific lot.

## Experimental Protocols for Quality Control

Ensuring the purity and identity of **Trimethylsilyl methacrylate** is critical for reproducible and reliable experimental outcomes. The following are detailed protocols for the characterization of TMSMA.

### Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like **Trimethylsilyl methacrylate**.

Methodology:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split injection mode with a split ratio of 50:1. Injector temperature set to 250 °C.
- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Hold: Hold at 250 °C for 5 minutes.
- Detector: FID temperature set to 280 °C.
- Sample Preparation: Prepare a dilute solution of **Trimethylsilyl methacrylate** in a suitable solvent such as dichloromethane or hexane (e.g., 1 µL of sample in 1 mL of solvent).
- Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

## Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the **Trimethylsilyl methacrylate** molecule.

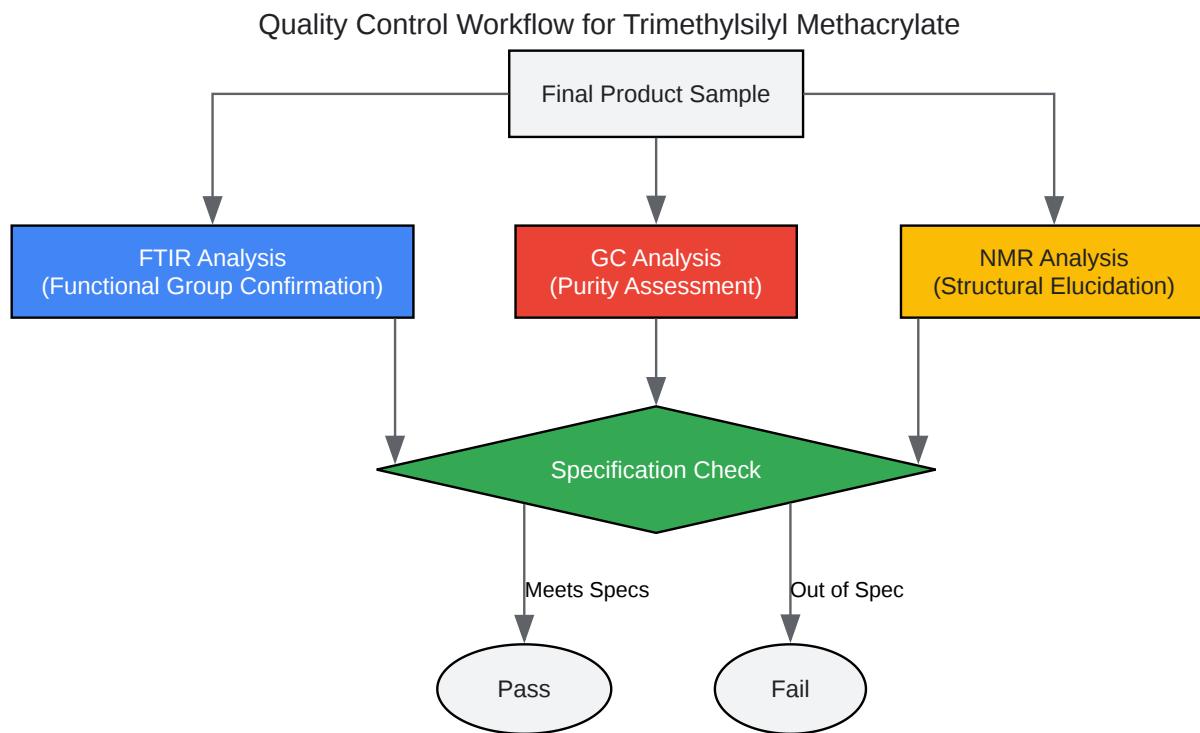
### Methodology:

- Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two KBr plates.
- Data Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum should be collected prior to sample analysis.
- Key Spectral Features:
  - C=O stretch (ester): A strong absorption band around 1720-1700  $\text{cm}^{-1}$ .
  - C=C stretch (alkene): An absorption band around 1638  $\text{cm}^{-1}$ .<sup>[7][8]</sup>
  - Si-O-C stretch: A strong, broad absorption in the region of 1100-1000  $\text{cm}^{-1}$ .

- $\text{Si}-(\text{CH}_3)_3$  rock: A characteristic absorption around  $840 \text{ cm}^{-1}$  and  $760 \text{ cm}^{-1}$ .
- $=\text{C}-\text{H}$  out-of-plane bend: An absorption band around  $940 \text{ cm}^{-1}$ .

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the molecular structure of **Trimethylsilyl methacrylate**.


Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Data Acquisition and Analysis:
  - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Expected Chemical Shifts ( $\delta$ , ppm):
    - $\sim 6.1$  and  $\sim 5.5$  ppm: Two singlets or doublets corresponding to the two vinylic protons ( $=\text{CH}_2$ ).
    - $\sim 1.9$  ppm: A singlet for the methyl protons on the methacrylate group ( $-\text{C}(\text{CH}_3)=$ ).
    - $\sim 0.3$  ppm: A singlet for the nine equivalent protons of the trimethylsilyl group ( $-\text{Si}(\text{CH}_3)_3$ ).
- $^{13}\text{C}$  NMR Data Acquisition and Analysis:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Expected Chemical Shifts ( $\delta$ , ppm):

- ~166 ppm: Carbonyl carbon of the ester group (C=O).
- ~137 ppm: Quaternary carbon of the alkene (-C(CH<sub>3</sub>)=).
- ~125 ppm: Methylene carbon of the alkene (=CH<sub>2</sub>).
- ~18 ppm: Methyl carbon on the methacrylate group (-C(CH<sub>3</sub>)=).
- ~-1 ppm: Methyl carbons of the trimethylsilyl group (-Si(CH<sub>3</sub>)<sub>3</sub>).

## Workflow Visualizations

The following diagrams illustrate the typical workflow for the synthesis and quality control of high-purity **Trimethylsilyl methacrylate**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (Trimethylsilyl)methacrylate 98 13688-56-7 [sigmaaldrich.com]
- 2. (Trimethylsilyl)methacrylate 98 13688-56-7 [sigmaaldrich.com]
- 3. (Trimethylsilyl)methacrylate 98 13688-56-7 [sigmaaldrich.com]
- 4. (Trimethylsilyl)methacrylate 98 13688-56-7 [sigmaaldrich.com]
- 5. Trimethylsilyl Methacrylate | 13688-56-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial suppliers of high-purity Trimethylsilyl methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080128#commercial-suppliers-of-high-purity-trimethylsilyl-methacrylate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)